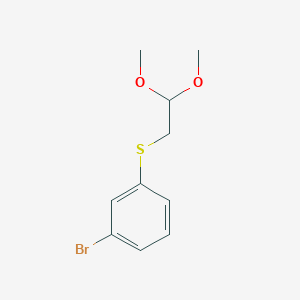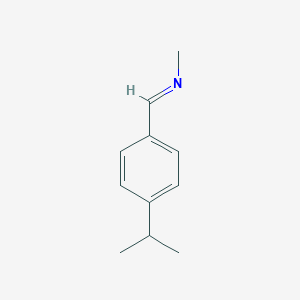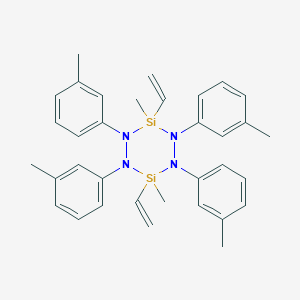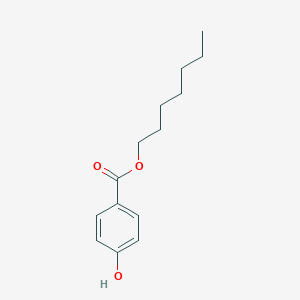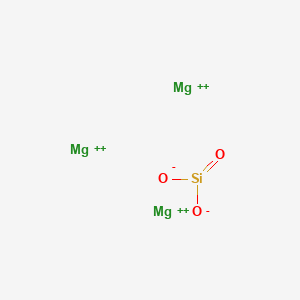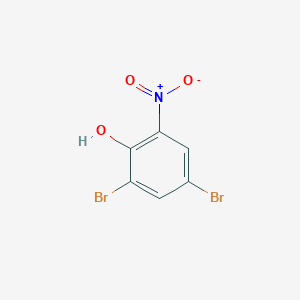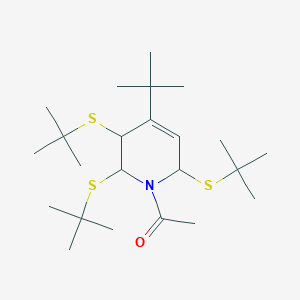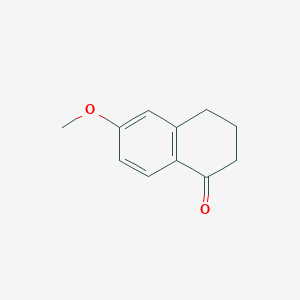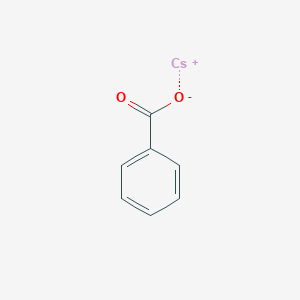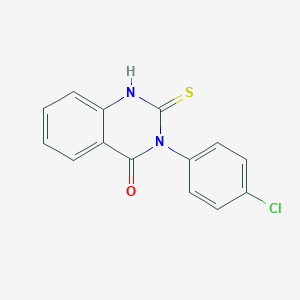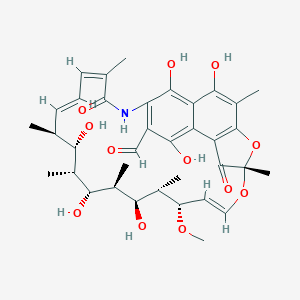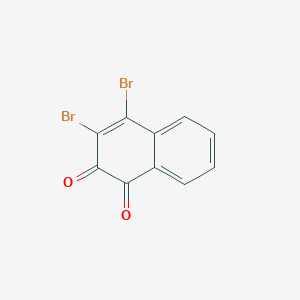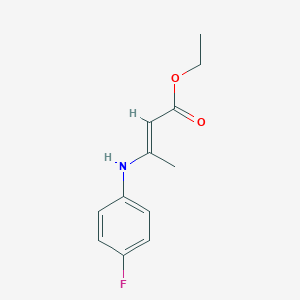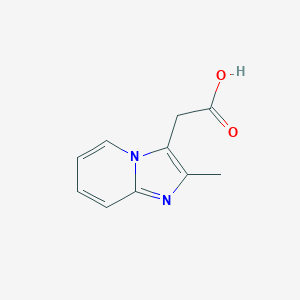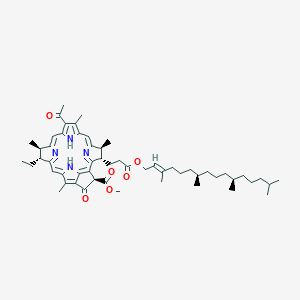
Bacteriopheophytin a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacteriopheophytin a is a type of chlorophyll molecule that is found in photosynthetic bacteria. It is a key component in the process of photosynthesis, where it helps to absorb light energy and convert it into chemical energy that can be used by the organism. Bacteriopheophytin a has been the subject of extensive scientific research, which has helped to uncover many of its properties and potential applications.
Aplicaciones Científicas De Investigación
Electron Transfer in Photosynthesis
Bacteriopheophytin a (BPhe a) plays a crucial role in the electron transfer process during photosynthesis. In the purple bacterium Rhodobacter sphaeroides, BPhe a serves as the primary electron acceptor in photosynthetic reaction centers. Research using photochemically induced dynamic nuclear polarization (photo-CIDNP) magic-angle spinning (MAS) NMR spectroscopy indicated that BPhe a in the active branch is not significantly influenced by the protein matrix surrounding it, contributing with its standard redox potential to the asymmetric electron transfer process (Gupta et al., 2013).
Influence on Charge Separation
The effect of exchanging BPhe a with plant pheophytin a on charge separation in mutant reaction centers of Rhodobacter sphaeroides was studied. The exchange affected the redox potential of BPhe a, influencing the charge separation and electron transfer dynamics at low temperatures, thus modifying the efficiency and direction of the photosynthetic process (Shkuropatov et al., 2003).
Photodynamic Therapy and Cancer Diagnosis
BPhe a, along with bacteriochlorophyll c, has been investigated for its potential applications in photodynamic therapy and the diagnosis of cancer. The absorption, fluorescence emission, and excitation spectra of these pigments introduced into lymphocytes were studied, demonstrating that BPhe a is photochemically stable in cells and can be incorporated to a greater extent in stimulated cells, indicating its suitability for medical applications over bacteriochlorophyll c (Dudkowiak et al., 2005).
Propiedades
Número CAS |
17453-58-6 |
|---|---|
Nombre del producto |
Bacteriopheophytin a |
Fórmula molecular |
C55H76N4O6 |
Peso molecular |
889.2 g/mol |
Nombre IUPAC |
methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |
InChI |
InChI=1S/C55H76N4O6/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3/h25,27-32,34-35,39-40,51,57,59H,13-24,26H2,1-12H3/b33-25+,41-29?,42-27?,43-27?,44-28?,45-28?,46-29?,52-50?/t31-,32-,34-,35+,39-,40+,51-/m1/s1 |
Clave InChI |
KWOZSBGNAHVCKG-WFDCHTCOSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C |
SMILES |
CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |
SMILES canónico |
CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |
Sinónimos |
acteriopheophytin bacteriopheophytin a |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



